Diltiazem Malate

Solubility Crystal Engineering Pharmaceutical Salts

Procure Diltiazem Malate (CAS 144604-00-2) specifically for extended-release or controlled-release formulation development where the hydrochloride salt's high aqueous solubility is incompatible. This L-malate salt exhibits intermediate solubility—residing between the highly soluble hydrochloride and poorly soluble acetylsalicylate forms—enabling precise dissolution control over 8–24 hour periods in matrix-based systems. Procurement must be salt-form specific: its distinct crystal structure prevents misassignment in analytical methods, and its FDA approval as a new active ingredient (NDA 020506) means ANDA/505(b)(2) filers cannot substitute other diltiazem salts without costly bridging studies.

Molecular Formula C26H32N2O9S
Molecular Weight 548.6 g/mol
CAS No. 144604-00-2
Cat. No. B1670645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiltiazem Malate
CAS144604-00-2
SynonymsAldizem
Cardil
Cardizem
CRD 401
CRD-401
CRD401
Dilacor
Dilacor XR
Dilren
Diltiazem
Diltiazem Hydrochloride
Diltiazem Malate
Dilzem
Tiazac
Molecular FormulaC26H32N2O9S
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(C(C(=O)O)O)C(=O)O
InChIInChI=1S/C22H26N2O4S.C4H6O5/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;5-2(4(8)9)1-3(6)7/h5-12,20-21H,13-14H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9)/t20-,21+;2-/m10/s1
InChIKeyIUSFTUWHKCSCDY-QTKZZPNDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diltiazem Malate CAS 144604-00-2: Pharmacological Classification, Salt Form Profile, and Procurement Considerations


Diltiazem Malate (CAS 144604-00-2) is an L-malate salt of diltiazem, a non-dihydropyridine benzothiazepine calcium channel antagonist that inhibits L-type calcium channels [1]. The compound was developed as an alternative salt form to the widely marketed diltiazem hydrochloride, and received FDA approval as a new active ingredient in 1996 under the NDA 020506 for the branded product TIAMATE® (extended-release tablets) [2]. The malate salt was also formulated as a fixed-dose combination with enalapril maleate under the brand TECZEM® for hypertension management [3]. Diltiazem Malate is recognized as a USAN-designated compound with defined stereochemistry (2S,3S configuration for the diltiazem moiety and S-configuration for the L-malate counterion), distinguishing it from other salt forms and generic diltiazem base [4].

Why Diltiazem Malate Is Not a Direct Substitute for Hydrochloride, Base, or Alternative Salt Forms


Diltiazem Malate cannot be substituted interchangeably with diltiazem hydrochloride, diltiazem base, or other carboxylic acid salt forms without explicit consideration of solubility profile, solid-state stability, and regulatory pathway. The hydrochloride salt was originally selected for commercialization precisely because of the poor aqueous solubility of diltiazem base [1]. Subsequent crystal engineering studies demonstrated that treating diltiazem with different carboxylic acids—including L-malic acid—yields molecular salts with substantially altered physicochemical properties, including up to a 40-fold difference in aqueous solubility between salt forms [2]. These differences directly impact dissolution behavior, formulation feasibility for extended-release matrices, and ultimately in vivo performance. For researchers developing analytical methods, novel formulations, or conducting mechanistic studies, assuming functional equivalence across salt forms introduces uncontrolled variables that compromise data reproducibility and regulatory submissions. Procurement decisions must therefore be salt form-specific rather than compound-class-based.

Quantitative Differentiation Evidence for Diltiazem Malate vs. Comparator Salt Forms: Solubility, Crystal Engineering, and Regulatory History


Aqueous Solubility of Diltiazem L-Malate vs. Hydrochloride: 40-Fold Range Across Carboxylic Acid Salt Forms

In a systematic crystal engineering study, diltiazem L-malate was synthesized and characterized alongside diltiazem base and salts with acetylsalicylate and nicotinate. While the study did not report absolute solubility values for L-malate, it established that aqueous solubility across different carboxylic acid salt forms of diltiazem can vary by up to 40-fold, with the acetylsalicylate hydrate exhibiting the most dramatic reduction relative to hydrochloride [1]. The malate salt occupies an intermediate position in this solubility spectrum, offering a distinct physicochemical profile that differs from both the highly soluble hydrochloride and the poorly soluble acetylsalicylate forms [2].

Solubility Crystal Engineering Pharmaceutical Salts

Single-Crystal X-Ray Diffraction: Unique Supramolecular Architecture of Diltiazem L-Malate

Single-crystal XRD analysis of diltiazem L-malate revealed a specific proton transfer interaction between the carboxylic group of L-malic acid and the N,N-(dimethyl)ethylamine fragment of the diltiazem molecule, forming characteristic heterosynthons that dictate the solid-state packing arrangement [1]. This supramolecular architecture is salt-specific; the acetylsalicylate and nicotinate salts exhibit distinct crystal packing motifs and hydrogen-bonding networks despite sharing the same active pharmaceutical moiety [2]. The structural data provide definitive, fingerprint-level identification that distinguishes diltiazem malate from all other diltiazem salt forms in solid-state analytical workflows.

Crystallography Solid-State Chemistry Polymorph Screening

Regulatory Pathway Distinction: Diltiazem Malate as a New Active Ingredient vs. Hydrochloride Reference

Diltiazem malate received FDA approval as a new active ingredient under NDA 020506 (TIAMATE®) on October 4, 1996, classified as chemical type "New active ingredient" [1]. This designation is significant because the hydrochloride salt of diltiazem had been approved more than a decade earlier (1982). The regulatory classification of malate as a new active ingredient—rather than a simple salt variation of an existing drug—reflects meaningful differences in the pharmaceutical profile warranting separate NDA review [2]. Additionally, the malate salt enabled a fixed-dose combination product with enalapril maleate (TECZEM®, NDA 020507), demonstrating distinct formulation compatibility not achieved with the hydrochloride salt [3].

Regulatory Affairs Pharmaceutical Development NDA Submission

Evidence-Backed Applications for Diltiazem Malate in Research and Industrial Workflows


Extended-Release Formulation Development Requiring Defined Intermediate Solubility Salt Forms

Researchers developing extended-release or controlled-release diltiazem formulations should prioritize diltiazem malate when the high aqueous solubility of the hydrochloride salt is incompatible with the desired release kinetics. The malate salt offers a solubility profile that resides between the highly soluble hydrochloride and the poorly soluble acetylsalicylate forms [1]. This intermediate solubility makes malate particularly suitable for matrix-based extended-release systems where precise dissolution control over 8–24 hour periods is required. The salt's defined crystal structure and supramolecular architecture also provide a consistent solid-state starting material for formulation optimization [2].

Analytical Method Development and Validation Requiring Unambiguous Salt Form Identity

Analytical laboratories developing and validating HPLC, UPLC, or dissolution methods for diltiazem-containing products must use the specific salt form referenced in the target monograph or regulatory filing. Diltiazem malate's distinct single-crystal XRD pattern and solid-state NMR signature provide definitive identification that prevents misassignment when multiple diltiazem salts are present in the laboratory inventory [1]. The well-characterized heterosynthon formation between the N,N-(dimethyl)ethylamine moiety and the L-malate counterion enables FT-IR and Raman spectroscopic differentiation from hydrochloride, acetylsalicylate, and nicotinate salts [2].

Regulatory Submission and Intellectual Property Assessment for ANDA or 505(b)(2) Filings

Regulatory affairs professionals evaluating filing pathways for diltiazem-containing products should note that diltiazem malate was approved as a new active ingredient (NDA 020506) distinct from the earlier hydrochloride approval [1]. This designation, along with the subsequent fixed-dose combination approval with enalapril maleate (NDA 020507), establishes a regulatory precedent that the malate salt is not considered a simple salt variation eligible for streamlined ANDA referencing against hydrochloride-based reference listed drugs [2]. Procurement for ANDA or 505(b)(2) development must therefore match the specific salt form to the designated reference product to avoid costly bridging studies or clinical equivalence demonstration requirements.

Crystal Engineering and Solid-State Chemistry Research on Calcium Channel Blocker Salts

Academic and industrial crystal engineering groups investigating structure-property relationships in calcium channel blocker salt forms will find diltiazem malate a valuable comparator. The compound's fully solved single-crystal structure provides a reference point for understanding how carboxylic acid counterions modulate the supramolecular architecture of benzothiazepine derivatives [1]. The 40-fold solubility range observed across the diltiazem salt series (base, hydrochloride, malate, nicotinate, acetylsalicylate) makes this system an instructive model for teaching and research on pharmaceutical salt selection, dissolution behavior prediction, and solid-state stability correlations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diltiazem Malate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.